

Synthesis and purification of 2-Nitrobenzyl chloride

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Compound of Interest

Compound Name: 2-Nitrobenzyl chloride

Cat. No.: B1662000

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An In-depth Technical Guide on the Synthesis and Purification of **2-Nitrobenzyl chloride**

This technical guide provides a comprehensive overview of the synthesis and purification of **2-Nitrobenzyl chloride** (CAS No: 612-23-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data summaries, and workflow visualizations.

Chemical Properties and Specifications

2-Nitrobenzyl chloride is a pale yellow crystalline solid.^{[1][2]} It is a halogenated aromatic nitro compound that is thermally unstable and insoluble in water.^[2] Key physical and chemical properties are summarized below.

Property	Value	References
CAS Number	612-23-7	[3]
Molecular Formula	C ₇ H ₆ CINO ₂	[2][4]
Molecular Weight	171.58 g/mol	[2][3][5]
Appearance	Pale yellow needles/crystals or powder	[1][2]
Melting Point	44-48 °C	[3]
Boiling Point	127-133 °C at 10-13 hPa	[3]
Solubility	Insoluble in water; Soluble in ethanol (98%)	[2][3]
Flash Point	112 °C	[3]

Synthesis Methodologies

The synthesis of **2-Nitrobenzyl chloride** can be approached through several routes. The most cited laboratory-scale method involves the chlorination of 2-nitrobenzyl alcohol. Direct chlorination of 2-nitrotoluene is also possible but is often reported to result in low yields.

Method	Starting Material	Reagents	Reported Yield	References
Chlorination of Alcohol	2-Nitrobenzyl alcohol	Phosphorus pentachloride (PCl ₅), Chloroform	Not specified, but presented as a standard preparation	[1]
Direct Chlorination	2-Nitrotoluene	Chlorine (Cl ₂), Iodine (I ₂), UV light	15%	[6][7]
Radical Bromination	2-Nitrotoluene	Bromine (in UV light) or N-bromosuccinimide	45-60% (for 2-Nitrobenzyl bromide)	[7]

Note: The radical bromination method produces the bromide analogue but is included for context regarding the reactivity of 2-nitrotoluene.

Experimental Protocols

Protocol 1: Synthesis from 2-Nitrobenzyl Alcohol

This method relies on the conversion of the hydroxyl group of 2-nitrobenzyl alcohol to a chloride using phosphorus pentachloride.

Materials:

- 2-nitrobenzyl alcohol (5 g)
- Dry chloroform (50 g)
- Powdered phosphorus pentachloride (3 g)
- Round bottom flask
- Ice-water bath

Procedure:

- Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.[1]
- Cool the flask using an ice-water bath.[1]
- Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.[1]
- Allow the reaction mixture to remain in the cold water bath until the reaction is complete.[1]
- Collect the chloroform layer and remove the solvent by distillation.[1]
- The resulting crude **2-nitrobenzyl chloride**, a mass of pale yellow needles, can then be purified.[1]

Protocol 2: Synthesis from 2-Nitrotoluene

This method involves the direct radical chlorination of 2-nitrotoluene. It is noted in the literature that this approach is challenging and gives low yields.[6][7]

Materials:

- 2-Nitrotoluene
- Chlorine gas
- Iodine (catalyst)
- Glass vessel that transmits ultraviolet (UV) light

Procedure:

- In a glass vessel capable of transmitting UV light, react 2-nitrotoluene with chlorine gas in the presence of iodine.[6][7]
- This reaction is reported to yield **2-nitrobenzyl chloride** with a low yield of approximately 15%. [6][7]

Purification

The primary method for purifying crude **2-Nitrobenzyl chloride** is crystallization.

Protocol: Crystallization from Chloroform

- Take the crude **2-nitrobenzyl chloride** obtained from the synthesis reaction.
- Dissolve the crude product in a minimum amount of hot chloroform.
- Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold chloroform and dry them under a vacuum. The purified product should appear as pale yellow needles with a melting point of approximately 49°C.[1]

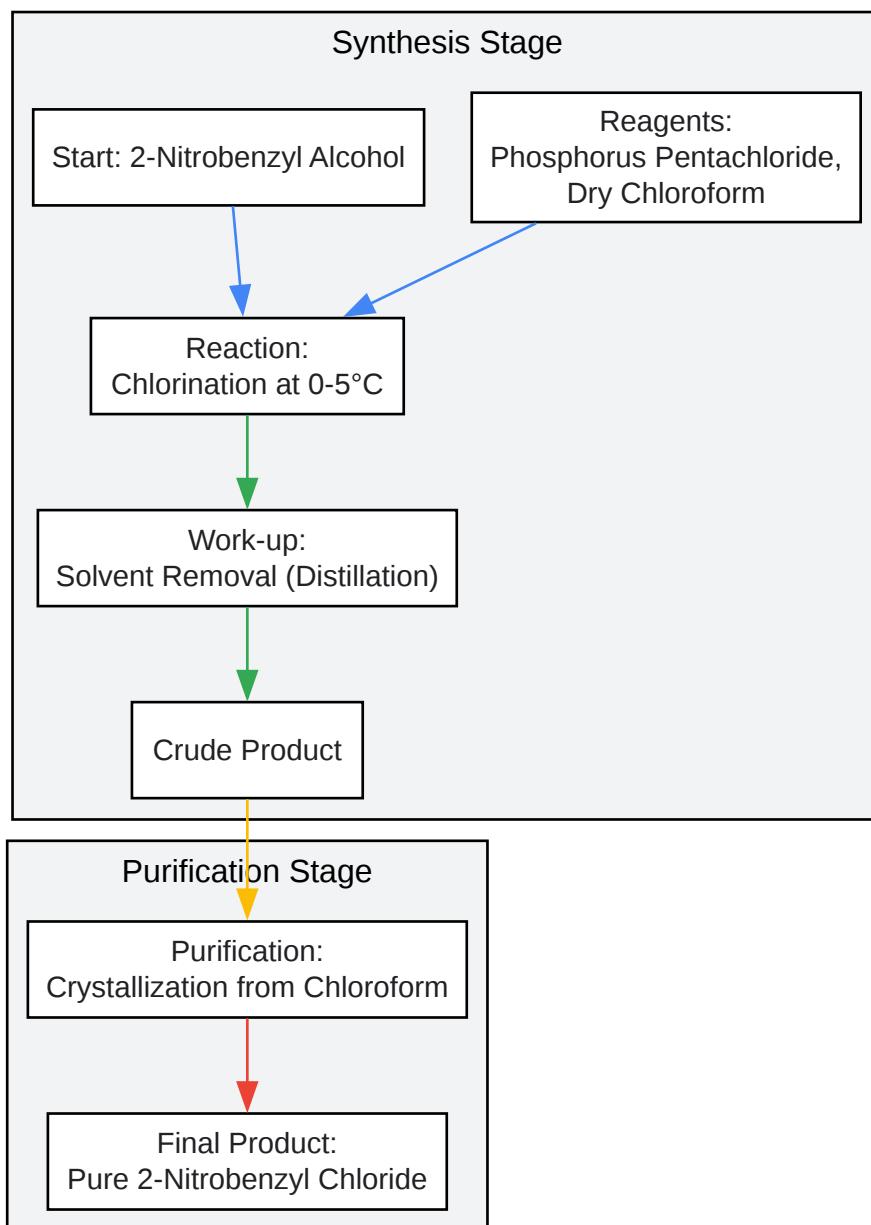
Analytical Characterization

A suite of analytical techniques is essential for confirming the structure and assessing the purity of the synthesized **2-Nitrobenzyl chloride**.

Technique	Purpose	Key Observations	References
HPLC	Purity assessment and quantitative analysis	A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water can be used.	[4][8]
GC-MS	Purity assessment and identification of volatile impurities	Provides separation and mass fragmentation data to confirm molecular weight and structure. A commercial product specifies an assay of $\geq 97.0\%$ by GC.	[8]
NMR (^1H , ^{13}C)	Structural elucidation	Confirms the connectivity of atoms, showing the aromatic ring, the chloromethyl group, and the nitro substituent.	[8]
IR Spectroscopy	Functional group identification	Shows characteristic stretching frequencies for the C-Cl bond, the aromatic C-H bonds, and the NO_2 group.	[8]
Mass Spectrometry	Molecular weight determination	Confirms the molecular weight of 171.58 g/mol.	[8]

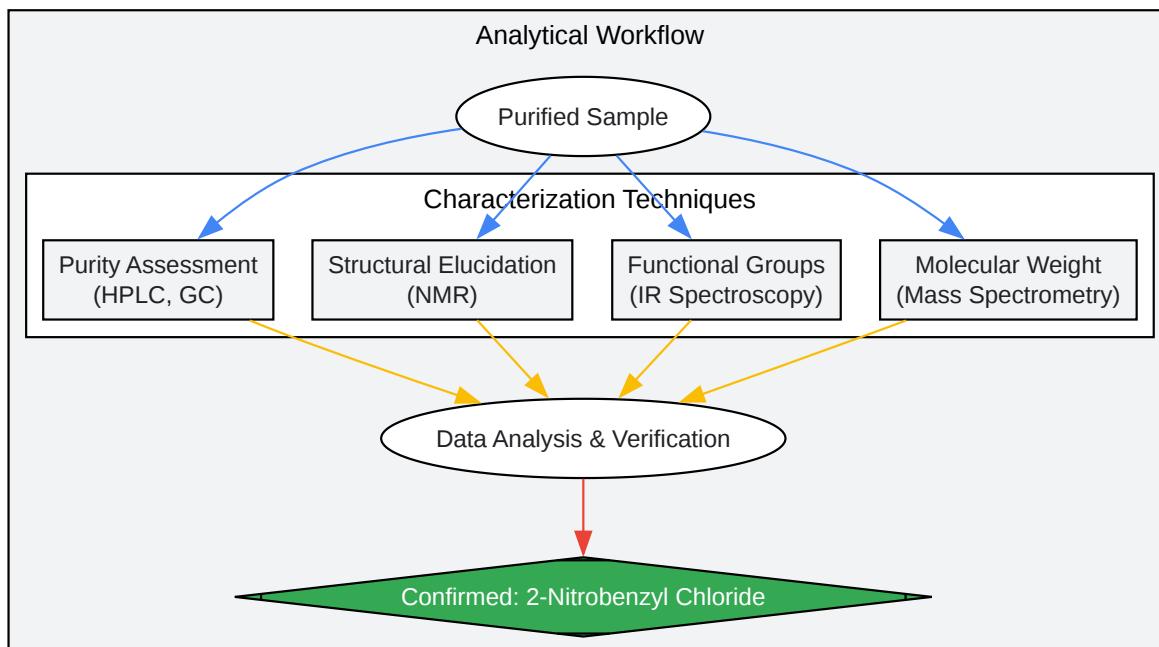
Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis, purification, and analysis of **2-Nitrobenzyl chloride**.



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Caption: General workflow for synthesis and purification.



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Caption: Workflow for analytical characterization.

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